molecular formula C12H14O B11911784 Naphthalenone, 8-ethyl-3,4-dihydro- CAS No. 110432-67-2

Naphthalenone, 8-ethyl-3,4-dihydro-

Cat. No.: B11911784
CAS No.: 110432-67-2
M. Wt: 174.24 g/mol
InChI Key: HKXFCRSELMMVAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphthalenone, 8-ethyl-3,4-dihydro- is a chemical compound belonging to the class of naphthalenones. These compounds are characterized by a naphthalene ring system fused with a ketone group. The specific structure of Naphthalenone, 8-ethyl-3,4-dihydro- includes an ethyl group at the 8th position and a partially hydrogenated naphthalene ring, making it a unique derivative within this class.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalenone, 8-ethyl-3,4-dihydro- can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation of naphthalene derivatives followed by reduction and alkylation reactions. The reaction conditions typically include the use of Lewis acids such as aluminum chloride (AlCl3) as catalysts, and the reactions are carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production of Naphthalenone, 8-ethyl-3,4-dihydro- often involves the distillation and fractionation of petroleum or coal tar, followed by chemical modifications to introduce the ethyl group and achieve the desired hydrogenation state . This method is cost-effective and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Naphthalenone, 8-ethyl-3,4-dihydro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the naphthalene ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include naphthoquinones, alcohol derivatives, and various substituted naphthalenones, depending on the specific reagents and conditions used .

Scientific Research Applications

Naphthalenone, 8-ethyl-3,4-dihydro- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for developing new pharmaceuticals.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Naphthalenone, 8-ethyl-3,4-dihydro- involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes and interfere with essential enzymatic processes . The exact molecular targets and pathways can vary depending on the specific biological context.

Properties

CAS No.

110432-67-2

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

8-ethyl-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C12H14O/c1-2-9-5-3-6-10-7-4-8-11(13)12(9)10/h3,5-6H,2,4,7-8H2,1H3

InChI Key

HKXFCRSELMMVAR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC2=C1C(=O)CCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.